benzyl 3-(2,3-dicyanophenoxy)benzoate
Description
Benzyl 3-(2,3-dicyanophenoxy)benzoate is a synthetic aromatic ester characterized by a benzyl ester group linked to a benzoic acid moiety substituted with a 2,3-dicyanophenoxy group.
Properties
IUPAC Name |
benzyl 3-(2,3-dicyanophenoxy)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O3/c23-13-18-9-5-11-21(20(18)14-24)27-19-10-4-8-17(12-19)22(25)26-15-16-6-2-1-3-7-16/h1-12H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBXRDBRKLNFBBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC(=CC=C2)OC3=CC=CC(=C3C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl 3-(2,3-dicyanophenoxy)benzoate can be synthesized through a multi-step process involving the following key steps:
Nucleophilic Substitution Reaction: The synthesis begins with the nucleophilic substitution of 2,3-dicyanophenol with benzyl bromide in the presence of a base such as potassium carbonate. This reaction typically occurs in a solvent like dimethylformamide at elevated temperatures.
Esterification: The resulting intermediate is then subjected to esterification with 3-hydroxybenzoic acid using a dehydrating agent such as dicyclohexylcarbodiimide in the presence of a catalyst like 4-dimethylaminopyridine. This step is usually carried out in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Utilizing batch reactors for controlled reaction conditions.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-(2,3-dicyanophenoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile groups to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Benzyl 3-(2,3-dicyanophenoxy)benzoate has several scientific research applications:
Materials Science: Used in the synthesis of advanced materials with specific electronic and optical properties.
Pharmaceuticals: Investigated for its potential as a precursor in the synthesis of pharmacologically active compounds.
Biological Studies: Utilized in studies exploring its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of benzyl 3-(2,3-dicyanophenoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve:
Binding: The compound binds to active sites on enzymes or receptors, altering their activity.
Pathway Modulation: It can modulate signaling pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Key Observations :
- Fluorinated analogs (e.g., ) exhibit distinct electronic profiles due to fluorine’s electronegativity, whereas the dicyanophenoxy group may offer stronger π-π stacking interactions in materials science applications.
Case Studies from Analogous Compounds
- Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)benzoate : This analog’s benzodioxin moiety improves metabolic stability in drug candidates, suggesting that the dicyanophenoxy group in the target compound could similarly enhance pharmacokinetic profiles.
- 3,3-Difluorocyclobutyl Benzoate : Fluorinated cyclobutyl groups increase compound rigidity; the dicyanophenoxy substituent may achieve analogous effects through steric hindrance and electronic modulation.
Limitations and Challenges
- Synthetic Complexity: Introducing two cyano groups requires precise conditions (e.g., Rosenmund-von Braun or palladium-catalyzed cyanation), increasing production costs compared to simpler esters .
- Toxicity Risks: Cyano groups can hydrolyze to toxic cyanide ions under extreme conditions, necessitating careful handling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
